1-(2-Methoxyethyl)-3-nitro-1H-pyrazole
Overview
Description
1-(2-Methoxyethyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxyethyl group at position 1 and a nitro group at position 3 on the pyrazole ring. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-nitro-1H-pyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the use of 2-methoxyethanol as a starting material, which undergoes nitration followed by cyclization to form the desired pyrazole derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong bases like potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole and its derivatives involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)-3-phenyl-1H-pyrazole: This compound has a phenyl group instead of a nitro group, which imparts different chemical and biological properties.
1-(2-Methoxyethyl)-3-amino-1H-pyrazole: The amino group provides different reactivity and potential biological activities compared to the nitro group.
1-(2-Methoxyethyl)-3-chloro-1H-pyrazole: The chloro group offers different substitution patterns and reactivity.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-12-5-4-8-3-2-6(7-8)9(10)11/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTPQOGAWFMATL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC(=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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